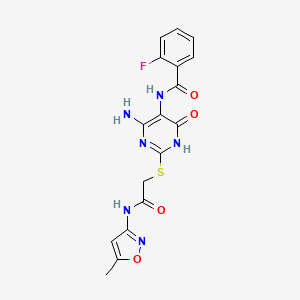
3-O-Tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-Tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate is a chiral compound. It's primarily noted for its application as a chemical building block in organic synthesis and pharmaceutical research. The unique structural features of this compound—particularly the presence of two distinct ester groups attached to a pyrrolidine ring—confer specific reactivity and steric properties that make it valuable for creating complex molecular architectures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate typically involves the esterification of 3,4-pyrrolidinedicarboxylic acid with tert-butyl alcohol and ethanol. The general approach follows these steps:
Acid Activation: Activation of 3,4-pyrrolidinedicarboxylic acid by transforming it into an acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Esterification: Subsequent esterification with tert-butyl alcohol and ethanol in the presence of a base like pyridine to form the desired diester.
Industrial Production Methods
Industrial production methods involve large-scale esterification reactions under controlled conditions to ensure high yields and purity. Solvents like dichloromethane may be used to facilitate the reaction and assist in product isolation. Process optimization focuses on reaction time, temperature, and the molar ratio of reagents.
化学反応の分析
Types of Reactions
Oxidation: Oxidative cleavage of the pyrrolidine ring can yield smaller carboxylic acid derivatives.
Reduction: Reduction can lead to the formation of corresponding alcohols if the ester groups are targeted.
Substitution: Nucleophilic substitution reactions may occur at the ester groups, enabling the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Use of strong oxidants like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Utilization of nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation Products: Corresponding pyrrolidine dicarboxylic acids or smaller chain carboxylic acids.
Reduction Products: Alcohol derivatives of the original esters.
Substitution Products: A range of substituted pyrrolidine esters, dependent on the nucleophile employed.
科学的研究の応用
3-O-Tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate finds diverse applications:
In Chemistry: As an intermediate in organic synthesis, providing a chiral scaffold for the construction of complex molecules.
In Biology: Serving as a precursor in the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands.
In Medicine: Being studied for potential use in drug development, particularly in the design of molecules with specific stereochemical requirements.
In Industry: Utilized in the manufacture of specialty chemicals, including agrochemicals and polymers.
作用機序
The compound's mechanism of action largely depends on the specific context of its application:
Molecular Targets: When used in drug development, it can interact with enzymes or receptors, influencing their function.
Pathways Involved: The pathways affected can vary but may include inhibition or activation of biological processes, resulting in therapeutic effects.
類似化合物との比較
3-O-Tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate stands out due to its unique combination of tert-butyl and ethyl ester groups. Similar compounds include:
3-O-Methyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate: Differing by the ester moiety, which may result in varying reactivity and steric properties.
3-O-Tert-butyl 4-O-propyl (3S,4S)-pyrrolidine-3,4-dicarboxylate: Possessing a longer alkyl chain, potentially affecting its solubility and interaction with other molecules.
Each compound's distinct structural characteristics provide unique advantages in synthetic and research applications, highlighting the importance of this compound in fields requiring precise stereochemical control.
特性
IUPAC Name |
3-O-tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)8-6-13-7-9(8)11(15)17-12(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIBHHMLIVIKNW-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC[C@H]1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2850434.png)

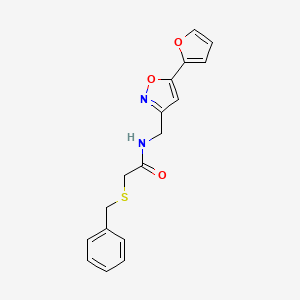
![5-ethyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2850438.png)
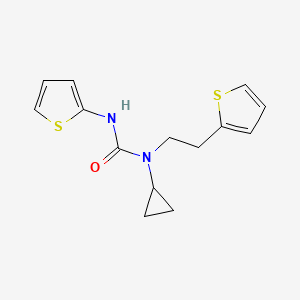
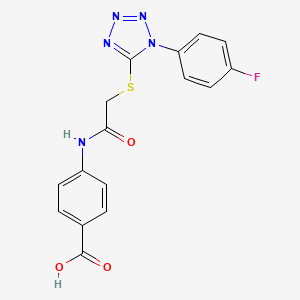
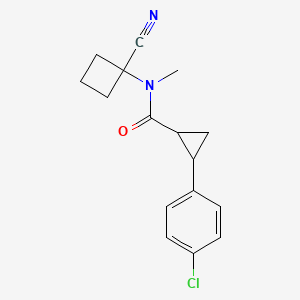
![2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2850443.png)
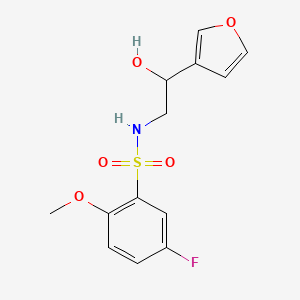
![2-(Bicyclo[4.1.0]heptan-2-yl)ethan-1-ol](/img/structure/B2850445.png)
![6-Methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2850447.png)
![4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2850453.png)

